N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a cyclopropylmethoxy group, and an isonicotinamide framework. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The next step involves the alkylation of the benzimidazole with a suitable alkylating agent to introduce the cyclopropylmethoxy group. Finally, the isonicotinamide moiety is introduced through a coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or isonicotinamide moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzimidazole or isonicotinamide compounds.
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes or signaling pathways. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity, while the isonicotinamide moiety can contribute to its overall stability and bioavailability. Together, these structural features enable the compound to exert its effects through multiple mechanisms, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methoxy)isonicotinamide
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(ethoxy)isonicotinamide
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(propoxy)isonicotinamide
Uniqueness
Compared to these similar compounds, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide stands out due to the presence of the cyclopropylmethoxy group. This group imparts unique steric and electronic properties, potentially enhancing the compound’s reactivity and binding interactions. Additionally, the cyclopropylmethoxy group may improve the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a more promising candidate for therapeutic applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-7-8-19-17(9-13)24-11-12-5-6-12)20-10-16-21-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZUWEFLMZUMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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